5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-CF3MOP) is a novel fluorinated phenol compound that has recently gained attention due to its potential uses in scientific research. It has been used in a variety of applications, including synthesis of other compounds, as a reagent, and in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood, but it is believed to interact with proteins in a variety of ways. It has been shown to form covalent bonds with cysteine residues in proteins, and to interact with other amino acids in proteins. In addition, it has been shown to interact with the active sites of enzymes, and to inhibit their activity.
Biochemical and Physiological Effects
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as nitroreductase, which are involved in the metabolism of nitric oxide. In addition, it has been shown to inhibit the activity of other enzymes, such as tyrosinase, which are involved in the metabolism of tyrosine.
Advantages and Limitations for Lab Experiments
The use of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It has a high purity (95%), and is relatively easy to synthesize. In addition, it is relatively stable, and is not readily degraded by heat or light. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and can be difficult to obtain in large quantities. In addition, it is not soluble in water, and must be dissolved in organic solvents before use.
Future Directions
The potential applications of 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% are vast, and there are many possible future directions for research. One possible direction is to explore its potential use as an inhibitor of other enzymes, such as those involved in the metabolism of drugs and other compounds. In addition, it could be explored as a substrate for other enzymes, such as those involved in the metabolism of nitric oxide. Another possible direction is to explore its potential use as a therapeutic agent, and to investigate its effects on various diseases and disorders. Finally, it could be explored as a potential tool for drug discovery and development, and to investigate its effects on various biological pathways.
Synthesis Methods
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is synthesized by a two-step reaction. First, 5-cyano-2-fluorophenol is reacted with trifluoroacetic acid in a water/ethanol mixture at room temperature. This reaction produces 5-(5-cyano-2-fluorophenyl)-3-trifluoromethoxybenzoic acid, which is then reacted with sodium hydroxide to form 5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out in aqueous conditions, and yields a 95% pure product.
Scientific Research Applications
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-cyanofluorophenol and 5-fluorophenol. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase, and as a substrate for other enzymes, such as nitroreductase.
properties
IUPAC Name |
4-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO2/c15-13-2-1-8(7-19)3-12(13)9-4-10(20)6-11(5-9)21-14(16,17)18/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRIONLFJUBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686595 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261990-11-7 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.